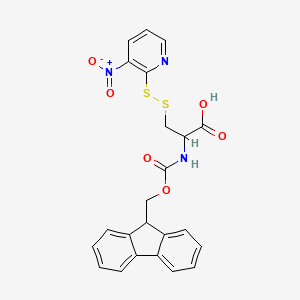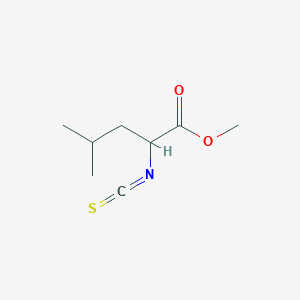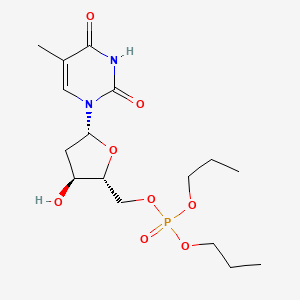![molecular formula C8H8O B12812659 Bicyclo[4.2.0]octa-1,3,5-trien-3-ol CAS No. 4082-20-6](/img/structure/B12812659.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol: is an organic compound with the molecular formula C₈H₈O It is a bicyclic structure featuring a fused ring system with a hydroxyl group attached to the third carbon of the triene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol typically involves the following steps:
Starting Materials: The synthesis often begins with benzocyclobutene as a precursor.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzocyclobutene to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
Oxidation: Formation of bicyclo[4.2.0]octa-1,3,5-trien-3-one.
Reduction: Formation of bicyclo[4.2.0]octane-3-ol.
Substitution: Formation of various substituted bicyclo[4.2.0]octa-1,3,5-trienes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure, which can facilitate ring-opening reactions and other transformations.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Another isomer with the hydroxyl group at a different position, leading to different reactivity and properties.
Benzocyclobutene: A precursor in the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, with different applications in polymer chemistry.
Uniqueness
Bicyclo[420]octa-1,3,5-trien-3-ol is unique due to its specific structural features, including the position of the hydroxyl group and the strain in its bicyclic system
Propiedades
Número CAS |
4082-20-6 |
|---|---|
Fórmula molecular |
C8H8O |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-ol |
InChI |
InChI=1S/C8H8O/c9-8-4-3-6-1-2-7(6)5-8/h3-5,9H,1-2H2 |
Clave InChI |
YLISZOQDANHZDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


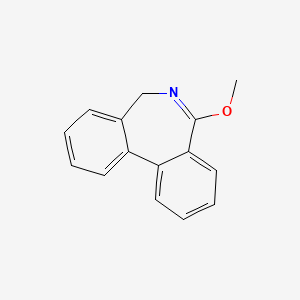


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)


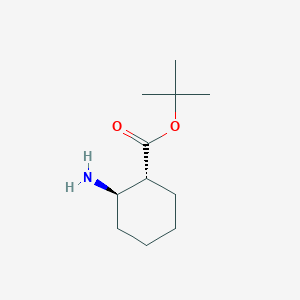
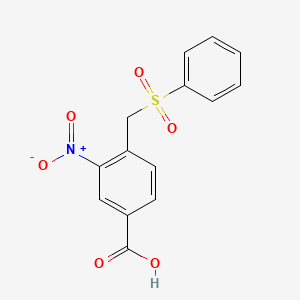
![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
